2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid

Nootropic Agent Design Medicinal Chemistry CNS Drug Discovery

Sourcing 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 60729-82-0) for CNS-targeted SAR programs or nootropic derivative synthesis? Unlike the unsubstituted 2-oxo-1-pyrrolidineacetic acid (a known piracetam impurity), this α-phenyl variant delivers enhanced lipophilicity (XLogP3-AA 1.1) and distinct molecular recognition—critical steric and electronic properties that prevent generic substitution. It is a direct precursor for N-phenylpiracetam synthesis via amide bond formation and serves as an ideal reference standard for developing analytical methods for piracetam-class drugs. Its scaffold is also explored in novel prolyl endopeptidase (PEP) inhibitors. Verify purity and secure research-grade supply.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 60729-82-0
Cat. No. B2880312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
CAS60729-82-0
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESC1CC(=O)N(C1)C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H13NO3/c14-10-7-4-8-13(10)11(12(15)16)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,15,16)
InChIKeyJEZXSMOLJOXBRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 60729-82-0): A Critical Nootropic Scaffold Intermediate


2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 60729-82-0, MF: C12H13NO3, MW: 219.24) is a phenyl-substituted 2-oxopyrrolidineacetic acid derivative [1]. It is structurally related to the core scaffold of the nootropic drug class that includes piracetam, where the amide is replaced by a carboxylic acid moiety [2]. This compound serves as a versatile building block in medicinal chemistry, enabling the synthesis of more complex molecules targeting neurological and metabolic pathways [3].

Why 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (60729-82-0) Cannot Be Substituted by Other Pyrrolidinone-Acetic Acid Derivatives


While the 2-oxopyrrolidine-acetic acid core is a common motif in nootropic agents, the specific α-phenyl substitution in 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid introduces unique steric and electronic properties that directly impact its synthetic utility and potential biological interactions [1]. Unlike simple 2-oxo-1-pyrrolidineacetic acid (CAS 53934-76-2), which is a known impurity in piracetam synthesis with an estimated detection limit of 0.1% relative to the drug substance [2], the phenyl-substituted variant offers enhanced lipophilicity (predicted XLogP3-AA of 1.1) and distinct molecular recognition [1]. These properties prevent generic substitution and necessitate specific sourcing for research programs focused on structure-activity relationship (SAR) exploration and derivative synthesis [3].

Quantitative Differentiation of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (60729-82-0) from Structural Analogs: An Evidence-Based Selection Guide


Enhanced Lipophilicity and Potential CNS Penetration Compared to Non-Phenylated Core Scaffold

The α-phenyl substitution in 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid significantly increases lipophilicity compared to the core scaffold 2-oxo-1-pyrrolidineacetic acid, a property critical for central nervous system (CNS) drug design [1]. The predicted XLogP3-AA value for the phenyl-substituted compound is 1.1, whereas 2-oxo-1-pyrrolidineacetic acid has a predicted XLogP3-AA of -0.73 [2]. This difference of approximately 1.8 log units indicates a >60-fold increase in partition coefficient, suggesting a markedly improved capacity to cross biological membranes such as the blood-brain barrier [1].

Nootropic Agent Design Medicinal Chemistry CNS Drug Discovery

Distinct Physical Properties for Formulation and Handling: pKa and Boiling Point Differentiation from Ethyl Ester Analog

The free carboxylic acid form exhibits a predicted pKa of 3.26±0.10, which is dramatically different from the ethyl ester analog (ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate, CAS 1262412-28-1), which has a predicted pKa of -0.88±0.20 . This 4.1 log unit difference in acidity dictates different solubility profiles, salt formation capabilities, and chromatographic behavior. Furthermore, the predicted boiling point of 446.7±38.0 °C for the acid is significantly higher than that of the ester analog (411.7±38.0 °C), a 35 °C difference that impacts purification and storage protocols .

Preformulation Salt Selection Analytical Method Development

Structural Confirmation and Purity Verification: A Critical Control Point for Piracetam-Class Impurity Profiling

As an α-phenyl analog of the known piracetam impurity 2-oxo-1-pyrrolidineacetic acid (PAc), this compound serves as a crucial analytical reference for developing and validating HPLC or FTIR methods for related nootropic drugs [1]. A validated FTIR method for piracetam has established a detection limit of 0.1% (w/w) for the core 2-oxo-1-pyrrolidineacetic acid impurity relative to the drug substance [2]. The target compound, with its distinct phenyl chromophore, offers a different UV absorption profile compared to the non-phenylated PAc, enabling more sensitive and selective detection methods [3].

Analytical Chemistry Quality Control Impurity Profiling

Optimal Research and Industrial Application Scenarios for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (60729-82-0)


Synthesis of N-Phenylpiracetam and Related Nootropic Drug Candidates

This compound is a direct precursor for the synthesis of 2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide (N-phenylpiracetam) and other phenyl-substituted nootropic agents via amide bond formation. Its unique phenyl-substituted scaffold provides the necessary lipophilicity for CNS-targeted drug discovery programs [1].

Analytical Reference Standard for HPLC and Mass Spectrometry Method Development

Its distinct phenyl chromophore and predictable fragmentation pattern make it an ideal reference compound for developing and validating analytical methods for piracetam-class drugs, enabling specific detection and quantification in complex matrices [2].

Building Block for Prolyl Endopeptidase (PEP) Inhibitor Development

Given that 2-oxo-2-(2-pyrrolidinyl)acetic acid analogs have demonstrated enhanced selectivity and inhibitory activity against prolyl endopeptidase [3], this phenyl-substituted variant serves as a valuable scaffold for synthesizing novel PEP inhibitors with potential applications in cognitive disorders.

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